molecular formula C9H10BrNO B6332995 2-(4-Bromophenyl)propanamide CAS No. 917397-89-8

2-(4-Bromophenyl)propanamide

Cat. No.: B6332995
CAS No.: 917397-89-8
M. Wt: 228.09 g/mol
InChI Key: ZWRSIOSZQWOKPB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)propanamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of propanamide where a bromophenyl group is attached to the second carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromophenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl cyanide with a suitable amine under acidic conditions to form the corresponding amide. Another method includes the bromination of 2-phenylpropanamide using bromine in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Bromophenyl)propanoic acid.

    Reduction: 2-(4-Bromophenyl)propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The amide group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenyl)propanamide: Contains a fluorine atom in place of bromine.

    2-(4-Methylphenyl)propanamide: Has a methyl group instead of bromine.

Uniqueness

2-(4-Bromophenyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, which are not possible with other halogens like chlorine or fluorine.

Properties

IUPAC Name

2-(4-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRSIOSZQWOKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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